(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Description
(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClFNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has been synthesized and analyzed in various studies. One such study detailed the synthesis and crystal structure of related compounds, highlighting the use of boric acid ester intermediates with benzene rings and confirming their structures through spectroscopy and X-ray diffraction methods (Huang et al., 2021).
Molecular Properties and DFT Studies
- Density Functional Theory (DFT) has been employed to calculate molecular structures and physicochemical properties of similar compounds. These studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are essential for understanding the chemical behavior and potential applications of these compounds (Huang et al., 2021).
Crystallography and Disorder Analysis
- Research has also focused on understanding the crystal structures of isomorphous compounds, including those related to this compound. Studies in this area look at the treatment of molecular disorder in crystal structures, which can enhance our understanding of the compound's solid-state properties (Swamy et al., 2013).
Chemical Synthesis and Applications
- Several studies have documented the chemical synthesis of related compounds, often focusing on novel methodologies or the creation of derivatives with potential biological activity. These research efforts contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific applications (Sun et al., 2017).
Potential Biological and Pharmacological Activities
- Some research has investigated the potential biological and pharmacological activities of compounds structurally related to this compound. These studies explore the possibility of these compounds having therapeutic applications, although it's important to note that your request specifically excludes information related to drug use, dosage, and side effects (Ali et al., 2007).
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVBDWPUMXZBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643499 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898749-38-7 |
Source
|
Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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